Eipa

Description

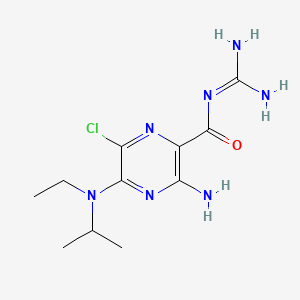

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

3-amino-6-chloro-N-(diaminomethylidene)-5-[ethyl(propan-2-yl)amino]pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18ClN7O/c1-4-19(5(2)3)9-7(12)16-6(8(13)17-9)10(20)18-11(14)15/h5H,4H2,1-3H3,(H2,13,17)(H4,14,15,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDERNBXNXJCIQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80151084 | |

| Record name | Ethylisopropylamiloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1154-25-2 | |

| Record name | EIPA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1154-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylisopropylamiloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001154252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylisopropylamiloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(N-Ethyl-N-isopropyl)-amiloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLISOPROPYLAMILORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW50CE070T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of EIPA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(N-ethyl-N-isopropyl)amiloride (EIPA) is a potent derivative of the diuretic amiloride. It is widely utilized in cell biology research as a pharmacological inhibitor of various cellular processes, most notably macropinocytosis. This technical guide provides a comprehensive overview of the core mechanism of action of EIPA, focusing on its molecular targets, downstream signaling effects, and the experimental protocols used to elucidate these functions.

Primary Molecular Targets of EIPA

EIPA's primary mechanism of action is the inhibition of Na+/H+ exchangers (NHEs) , a family of transmembrane proteins responsible for regulating intracellular pH (pHi) and cell volume by exchanging one intracellular proton for one extracellular sodium ion. EIPA exhibits varying affinities for different NHE isoforms.

Another identified target of EIPA is the Transient Receptor Potential Polycystin 3 (TRPP3) channel , a Ca2+-activated non-selective cation channel.

Quantitative Inhibition Data

The inhibitory potency of EIPA against its primary targets has been quantified in various studies. The following table summarizes the key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) reported for EIPA.

| Target | Inhibition Constant (Ki) / IC50 | Reference |

| NHE1 | Ki: 0.02 µM | [1] |

| NHE2 | Ki: 0.5 µM | [1] |

| NHE3 | Ki: 2.4 µM | [1] |

| NHE4 | IC50: ≥10 µM | [1] |

| NHE5 | Ki: 0.42 µM | [1] |

| TRPP3 Channel | IC50: 10.5 µM | [2] |

Core Signaling Pathway: Inhibition of Macropinocytosis

A major and widely studied consequence of EIPA treatment is the potent inhibition of macropinocytosis, a form of endocytosis responsible for the bulk uptake of extracellular fluid and solutes. The inhibition of NHE1 by EIPA is central to this effect. By blocking NHE1 activity, EIPA prevents the extrusion of protons from the cell, leading to a localized decrease in the submembranous pH. This acidification inhibits the activity of key small GTPases, Rac1 and Cdc42 , which are critical for the actin cytoskeleton rearrangements required for the formation of membrane ruffles and subsequent macropinosome formation.[1][3]

The following diagram illustrates the signaling pathway from NHE inhibition to the suppression of macropinocytosis.

Caption: EIPA's inhibition of NHE1 leads to localized intracellular acidification, which in turn inhibits Rac1 and Cdc42, ultimately blocking macropinocytosis.

Experimental Protocols

To investigate the mechanism of action of EIPA, several key experimental protocols are commonly employed. The following sections provide detailed methodologies for these assays.

Measurement of Intracellular pH (pHi)

This protocol describes the use of the pH-sensitive fluorescent dye BCECF-AM to measure changes in intracellular pH following EIPA treatment.

Materials:

-

Cells of interest cultured on glass-bottom dishes

-

2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester (BCECF-AM)

-

HEPES-buffered saline (HBS): 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM Glucose, 10 mM HEPES, pH 7.4

-

EIPA stock solution (e.g., 10 mM in DMSO)

-

Nigericin (for calibration)

-

High K+ calibration buffers (with varying pH values)

-

Fluorescence microscope with ratiometric imaging capabilities (e.g., excitation at ~490 nm and ~440 nm, emission at ~535 nm)

Procedure:

-

Cell Seeding: Seed cells on glass-bottom dishes to achieve 60-70% confluency on the day of the experiment.

-

Dye Loading: Wash the cells once with HBS. Incubate the cells in HBS containing 2-5 µM BCECF-AM for 20-30 minutes at 37°C.

-

Washing: Wash the cells twice with HBS to remove extracellular dye.

-

Baseline Measurement: Acquire baseline fluorescence ratio images (F490/F440) for a few minutes to ensure a stable signal.

-

EIPA Treatment: Add EIPA to the desired final concentration (e.g., 10 µM) and continue to acquire ratiometric images.

-

Data Acquisition: Record the fluorescence intensity at both excitation wavelengths over time.

-

Calibration: At the end of the experiment, perfuse the cells with high K+ buffers of known pH containing 10 µM nigericin to clamp the intracellular pH to the extracellular pH. This allows for the generation of a calibration curve of fluorescence ratio versus pH.

-

Analysis: Convert the fluorescence ratio data to pHi values using the calibration curve.

Macropinocytosis Assay using TMR-Dextran

This protocol details the quantification of macropinocytosis by measuring the uptake of the fluorescent fluid-phase marker, Tetramethylrhodamine (TMR)-dextran.

Materials:

-

Cells of interest cultured on glass coverslips or in multi-well plates

-

70,000 MW, lysine-fixable TMR-dextran

-

Serum-free or appropriate cell culture medium

-

EIPA stock solution

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

DAPI or Hoechst stain (for nuclear counterstaining)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Seeding: Seed cells on the appropriate culture vessel and grow to the desired confluency.

-

Pre-treatment with EIPA: Pre-incubate the cells with EIPA at the desired concentration (e.g., 10-50 µM) in serum-free medium for 30-60 minutes at 37°C. A vehicle control (e.g., DMSO) should be run in parallel.

-

Dextran Incubation: Add TMR-dextran to the medium to a final concentration of 0.5-1 mg/mL and incubate for 15-30 minutes at 37°C.[4][5]

-

Washing: Place the cells on ice and wash them three to five times with ice-cold PBS to stop endocytosis and remove extracellular dextran.

-

Fixation: Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

-

Staining: Wash the cells with PBS and stain with a nuclear counterstain like DAPI or Hoechst.

-

Imaging and Quantification:

-

Microscopy: Acquire images using a fluorescence microscope. Quantify the amount of macropinocytosis by measuring the number and/or total area of TMR-dextran-positive vesicles per cell using image analysis software (e.g., ImageJ/Fiji).

-

Flow Cytometry: For a high-throughput analysis, detach the cells, and analyze the fluorescence intensity of the cell population using a flow cytometer.

-

Rac1 Activation Assay (G-LISA)

This protocol describes a common method to measure the activation of the small GTPase Rac1, a key regulator of macropinocytosis that is inhibited by EIPA. The G-LISA™ is an ELISA-based assay that specifically detects the active, GTP-bound form of Rac1.

Materials:

-

Cells of interest

-

Rac1 G-LISA™ Activation Assay Kit (contains all necessary buffers and reagents)

-

EIPA stock solution

-

Microplate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Treatment: Treat cells with a stimulus to induce Rac1 activation in the presence or absence of EIPA pre-treatment.

-

Cell Lysis: Lyse the cells using the lysis buffer provided in the kit.

-

Protein Quantification: Determine the protein concentration of each cell lysate.

-

G-LISA™ Assay:

-

Add equal amounts of protein from each lysate to the wells of the Rac1-GTP-binding plate.

-

Incubate to allow the active, GTP-bound Rac1 to bind to the plate.

-

Wash the wells to remove unbound protein.

-

Add the anti-Rac1 antibody.

-

Add the secondary antibody conjugated to horseradish peroxidase (HRP).

-

Add the HRP substrate and stop the reaction.

-

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: The absorbance is directly proportional to the amount of active Rac1 in the cell lysate. Compare the readings from EIPA-treated cells to untreated controls.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow to investigate the effect of EIPA on macropinocytosis.

Caption: A typical workflow for studying the inhibitory effect of EIPA on macropinocytosis using fluorescence microscopy.

Conclusion

EIPA is a multifaceted pharmacological tool with a well-defined primary mechanism of action centered on the inhibition of Na+/H+ exchangers. This activity leads to significant downstream consequences, most notably the suppression of macropinocytosis through the modulation of submembranous pH and the activity of small GTPases. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and confirm the effects of EIPA in various cellular contexts. A thorough understanding of EIPA's mechanism is crucial for its appropriate use in research and for the interpretation of experimental results.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Inhibition of TRPP3 channel by amiloride and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amiloride inhibits macropinocytosis by lowering submembranous pH and preventing Rac1 and Cdc42 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Macropinocytosis assay [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

The Genesis of a Key Na+/H+ Exchanger Inhibitor: A Technical History of 5-(N-ethyl-N-isopropyl)amiloride (EIPA)

For Immediate Release

This whitepaper provides an in-depth technical guide to the discovery, history, and core experimental applications of 5-(N-ethyl-N-isopropyl)amiloride (EIPA), a pivotal tool in cellular physiology and drug discovery research. Developed for researchers, scientists, and drug development professionals, this document details the evolution of EIPA from its parent compound, amiloride, and summarizes the key experimental data and protocols that have defined its use as a potent and selective inhibitor of the Na+/H+ exchanger (NHE).

Introduction: The Need for a More Potent Amiloride

Amiloride, a potassium-sparing diuretic developed in the 1960s, was later found to inhibit the Na+/H+ exchanger, a crucial membrane protein responsible for regulating intracellular pH (pHi), cell volume, and sodium homeostasis.[1] However, its potency against the NHE was modest. This prompted a concerted effort in the late 1970s and early 1980s to synthesize and screen a wide array of amiloride analogs to identify compounds with enhanced affinity and selectivity for the Na+/H+ exchanger.[1][2]

Discovery and Development of EIPA

The discovery of EIPA was not a singular event but rather the outcome of systematic structure-activity relationship (SAR) studies. Research led by Edward J. Cragoe Jr. and his colleagues at Merck Sharp & Dohme Research Laboratories, in collaboration with research groups like that of Michel Lazdunski, was instrumental in this endeavor.[2][3]

A seminal 1984 paper by Vigne, Frelin, Cragoe, and Lazdunski detailed the inhibitory action of 38 amiloride analogues on the Na+/H+ exchanger in chick skeletal muscle cells.[2] This and other contemporary studies revealed a critical insight: substitution at the 5-amino group of the pyrazine ring with alkyl groups significantly enhanced the inhibitory potency against the Na+/H+ exchanger.[1][2] Specifically, the addition of ethyl and isopropyl groups to the 5-amino nitrogen, creating 5-(N-ethyl-N-isopropyl)amiloride (EIPA), resulted in a compound up to 140 times more potent than amiloride in inhibiting the Na+/H+ exchanger.[2] This breakthrough established EIPA as a highly valuable tool for studying the physiological roles of the Na+/H+ exchanger.

The general synthetic route for EIPA and other 5-amino substituted amiloride analogs involves the nucleophilic aromatic substitution of a halogen on the pyrazine ring of an amiloride precursor with the desired amine.

Quantitative Pharmacological Data

EIPA has been extensively characterized for its inhibitory activity against various isoforms of the Na+/H+ exchanger. The following tables summarize key quantitative data from the literature.

| NHE Isoform | Inhibitor | K_i_ (µM) | IC_50_ (µM) | Cell/System |

| NHE1 | EIPA | 0.02 | - | - |

| NHE2 | EIPA | 0.5 | - | - |

| NHE3 | EIPA | 2.4 | - | - |

| NHE5 | EIPA | 0.42 | - | - |

Table 1: Inhibitory constants (K_i_) of EIPA for various human Na+/H+ exchanger isoforms.[4]

| Cell Line/Tissue | Assay | IC_50_ (µM) |

| Rabbit Kidney Medulla Microsomes | Na+ uptake | ~10-20 (estimated) |

| Chick Skeletal Muscle Cells | Na+/H+ exchange | ~0.1 |

| Smooth Muscle Cells (rabbit) | DNA synthesis | ~20 |

| MDCK cells | 22Na+ uptake | >50 |

| MSV-MDCK cells | 22Na+ uptake | ~25 |

Table 2: Half-maximal inhibitory concentrations (IC_50_) of EIPA in various experimental systems.

Key Experimental Protocols

EIPA is a cornerstone in a variety of experimental protocols designed to investigate the function of the Na+/H+ exchanger and its role in cellular processes.

Measurement of Intracellular pH (pHi) using BCECF-AM

This protocol describes the use of the pH-sensitive fluorescent dye BCECF-AM to measure changes in intracellular pH in response to the inhibition of NHE activity by EIPA.

Materials:

-

Cells cultured on glass coverslips

-

2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM)

-

Pluronic F-127

-

HEPES-buffered saline solution (HBSS)

-

EIPA stock solution (in DMSO)

-

Nigericin and high-K+ calibration buffers (for pHi calibration)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on glass coverslips.

-

Dye Loading:

-

Prepare a loading solution of 5 µM BCECF-AM and 0.02% Pluronic F-127 in HBSS.

-

Incubate cells with the loading solution at 37°C for 30-60 minutes.

-

Wash the cells twice with fresh HBSS to remove extracellular dye.

-

-

Fluorescence Measurement:

-

Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope.

-

Excite the cells at two wavelengths (e.g., 490 nm and 440 nm) and measure the emission at a single wavelength (e.g., 535 nm).

-

Establish a baseline fluorescence ratio.

-

-

Experimental Treatment:

-

Perfuse the cells with HBSS containing the desired concentration of EIPA.

-

Record the change in the fluorescence ratio over time.

-

-

Calibration: At the end of each experiment, perfuse the cells with high-K+ calibration buffers of known pH containing nigericin to generate a calibration curve of fluorescence ratio versus pHi.

Na+/H+ Exchanger Activity Assay using 22Na+ Uptake

This method directly measures the activity of the Na+/H+ exchanger by quantifying the uptake of radioactive sodium (22Na+).

Materials:

-

Cultured cells in multi-well plates

-

Acid-loading solution (e.g., NH4Cl-containing buffer)

-

Uptake buffer (containing 22NaCl and various concentrations of EIPA)

-

Wash buffer (ice-cold, isotonic)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Cell Preparation: Grow cells to confluency in multi-well plates.

-

Acid Loading:

-

Incubate the cells in an acid-loading solution (e.g., 50 mM NH4Cl in a Na+-free buffer) for 30-60 minutes at 37°C to lower the intracellular pH.

-

Rapidly wash the cells with a Na+-free, NH4+-free buffer to remove extracellular NH4Cl and induce intracellular acidification.

-

-

22Na+ Uptake:

-

Immediately add the uptake buffer containing 22NaCl and the desired concentration of EIPA (or vehicle control).

-

Incubate for a short period (e.g., 1-5 minutes) at room temperature or 37°C.

-

-

Termination and Washing:

-

Rapidly aspirate the uptake buffer.

-

Wash the cells multiple times with ice-cold wash buffer to remove extracellular 22Na+.

-

-

Quantification:

-

Lyse the cells (e.g., with NaOH or SDS).

-

Add scintillation fluid to the cell lysate.

-

Measure the radioactivity using a scintillation counter.

-

Signaling Pathways and Experimental Workflows

EIPA's primary mechanism of action is the inhibition of the Na+/H+ exchanger, particularly the NHE1 isoform, which is ubiquitously expressed. This inhibition has profound effects on intracellular pH and downstream signaling pathways that regulate cell behavior.

The inhibition of NHE1 by EIPA leads to intracellular acidification, which can trigger a cascade of events including the inhibition of cell proliferation, a reduction in cell migration and invasion, and the induction of apoptosis.[5] These effects are often linked to alterations in the actin cytoskeleton, as intracellular pH is a key regulator of actin-binding proteins.[6]

Conclusion

5-(N-ethyl-N-isopropyl)amiloride has proven to be an indispensable pharmacological tool. Its discovery, born from the systematic chemical modification of amiloride, provided researchers with a potent and selective inhibitor of the Na+/H+ exchanger. This has enabled significant advances in our understanding of the fundamental roles of intracellular pH regulation in a myriad of cellular processes, from normal physiology to the pathophysiology of diseases such as cancer. The experimental protocols and data presented herein provide a foundational guide for the continued and future use of EIPA in scientific discovery.

References

- 1. Amiloride and its analogs as tools in the study of ion transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of amiloride and certain of its analogues in relation to the blockade of the Na+/H+ exchange system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Na+/H+ Antiport Activity in Sugar Beet Tonoplast by Analogs of Amiloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Ethyl isopropyl amiloride inhibits smooth muscle cell proliferation and migration by inducing apoptosis and antagonizing urokinase plasminogen activator activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

EIPA: A Comprehensive Technical Guide to a Potent Sodium-Hydrogen Exchanger Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(N-ethyl-N-isopropyl)amiloride (EIPA) is a potent inhibitor of the sodium-hydrogen exchanger (NHE) family of transmembrane proteins. As a derivative of the diuretic amiloride, EIPA exhibits significantly greater potency and is a crucial tool in dissecting the physiological and pathological roles of NHEs. These exchangers are ubiquitously expressed and play a vital role in the regulation of intracellular pH (pHi), cell volume, and sodium homeostasis. Consequently, their dysregulation has been implicated in a variety of diseases, including cancer, cardiovascular disorders, and neurological conditions. This technical guide provides an in-depth overview of EIPA, focusing on its mechanism of action, inhibitory profile, and its application in research, with a particular emphasis on experimental protocols and the signaling pathways it modulates.

Chemical Profile

-

IUPAC Name: 3-amino-6-chloro-N-(diaminomethylidene)-5-[ethyl(propan-2-yl)amino]pyrazine-2-carboxamide

-

Molecular Formula: C₁₁H₁₈ClN₇O

-

Molecular Weight: 299.76 g/mol

-

CAS Number: 1154-25-2

Mechanism of Action

EIPA exerts its inhibitory effect by competing with sodium ions for the external Na⁺ binding site on the NHE protein. This competitive inhibition prevents the 1:1 exchange of extracellular sodium for intracellular protons, leading to a decrease in proton efflux and a subsequent intracellular acidification. The potency of EIPA varies among the different NHE isoforms, making it a valuable tool for distinguishing the contributions of specific isoforms to cellular processes.

Quantitative Data: Inhibitory Profile of EIPA

The inhibitory constants (IC₅₀ and Kᵢ values) of EIPA against various NHE isoforms are critical for designing experiments and interpreting results. The following table summarizes the available data from the literature.

| NHE Isoform | IC₅₀ (µM) | Kᵢ (nM) | Cell Type/System |

| NHE1 | - | 14 | Lymphoblasts |

| NHE2 | 4.8 | - | Pacific dogfish (Squalus suckleyi) gill expressed in AP-1 cells |

| NHE3 | 24 | - | Pacific dogfish (Squalus suckleyi) gill expressed in AP-1 cells |

| NHE5 | - | - | - |

| NHE7 | - | - | - |

Note: IC₅₀ and Kᵢ values can vary depending on the experimental conditions, including the cell type, pH, and sodium concentration. The data presented here is a compilation from various sources and should be used as a guide.

Off-Target Effects

It is crucial to acknowledge that EIPA is not entirely specific for NHEs and can interact with other cellular targets, which may influence experimental outcomes. Researchers should consider these off-target effects when interpreting their data.

| Target | IC₅₀ (µM) | Notes |

| TRPP3 Channel | 10.5 | Inhibition of Ca²⁺-activated currents. |

| Macropinocytosis | 25-100 | Inhibition of fluid-phase uptake. The effective concentration can be cell-type dependent. |

Key Experimental Protocols

Measurement of Intracellular pH (pHi) using BCECF-AM

This protocol describes the measurement of pHi in cultured cells using the pH-sensitive fluorescent dye BCECF-AM. The assay allows for the real-time monitoring of changes in pHi in response to stimuli and the effects of inhibitors like EIPA.

Materials:

-

Cells of interest cultured on glass coverslips

-

2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester (BCECF-AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

-

Calibration buffers of known pH containing nigericin

-

Fluorescence microscope with a ratiometric imaging system

Procedure:

-

Cell Preparation: Plate cells on glass coverslips to the desired confluency and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a stock solution of BCECF-AM in anhydrous DMSO.

-

Prepare a loading solution by diluting the BCECF-AM stock solution in HBSS to a final concentration of 1-5 µM. Add Pluronic F-127 (0.02% final concentration) to aid in dye solubilization.

-

Wash the cells once with HBSS.

-

Incubate the cells with the BCECF-AM loading solution for 20-30 minutes at 37°C.

-

-

Washing: Wash the cells twice with HBSS to remove extracellular dye.

-

Measurement of NHE Activity (Ammonium Chloride Prepulse):

-

To acidify the cells, perfuse them with a solution containing NH₄Cl (e.g., 20 mM) in HBSS for 5-10 minutes.

-

Rapidly switch to an NH₄Cl-free, Na⁺-containing HBSS. The removal of extracellular NH₄⁺ leads to a rapid influx of H⁺, causing intracellular acidification.

-

Monitor the recovery of pHi back to baseline, which is mediated by NHE activity.

-

To test the effect of EIPA, pre-incubate the cells with the desired concentration of EIPA for a specified time before and during the pHi recovery phase.

-

-

Fluorescence Imaging:

-

Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

-

Excite the BCECF-loaded cells at two wavelengths: approximately 490 nm (pH-sensitive) and 440 nm (pH-insensitive isosbestic point).

-

Collect the emitted fluorescence at approximately 535 nm.

-

The ratio of the fluorescence intensities (F₄₉₀/F₄₄₀) is proportional to the pHi.

-

-

Calibration: At the end of each experiment, perfuse the cells with calibration buffers of known pH containing the K⁺/H⁺ ionophore nigericin (10 µM). This allows for the generation of a calibration curve to convert the fluorescence ratios to absolute pHi values.

Experimental workflow for measuring NHE activity.

Assessment of Macropinocytosis Inhibition

This protocol outlines a method to quantify macropinocytosis by measuring the uptake of a fluorescent fluid-phase marker, such as high-molecular-weight dextran.

Materials:

-

Cells of interest cultured on glass coverslips or in multi-well plates

-

Fluorescently-labeled dextran (e.g., FITC-dextran or TMR-dextran, 70 kDa)

-

Serum-free medium

-

EIPA

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde)

-

Mounting medium with a nuclear stain (e.g., DAPI)

-

Fluorescence microscope or a plate reader

Procedure:

-

Cell Seeding: Seed cells on coverslips or in plates and allow them to adhere.

-

Serum Starvation: Before the assay, serum-starve the cells for a defined period (e.g., 2-4 hours) to reduce basal levels of endocytosis.

-

Inhibitor Treatment: Pre-incubate the cells with the desired concentration of EIPA in serum-free medium for 30-60 minutes at 37°C.

-

Dextran Uptake: Add fluorescently-labeled dextran (e.g., 1 mg/mL) to the medium and incubate for a specific time (e.g., 30 minutes) at 37°C. This incubation time should be optimized for the cell type.

-

Washing: Place the cells on ice and wash them extensively with ice-cold PBS to stop endocytosis and remove extracellular dextran.

-

Fixation: Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Staining and Mounting: Wash the cells with PBS and, if using coverslips, mount them on microscope slides using a mounting medium containing a nuclear stain.

-

Imaging and Quantification:

-

Microscopy: Acquire images using a fluorescence microscope. The number and intensity of fluorescent puncta (macropinosomes) per cell can be quantified using image analysis software.

-

Plate Reader: For a high-throughput approach, the total fluorescence intensity per well can be measured using a fluorescence plate reader.

-

Workflow for macropinocytosis inhibition assay.

Signaling Pathways Modulated by EIPA

Inhibition of NHEs by EIPA can have profound effects on intracellular signaling cascades, particularly in cancer cells where altered pH dynamics are a hallmark.

EIPA and the MAPK/ERK Signaling Pathway in Cancer

The Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway is a critical regulator of cell proliferation, differentiation, and survival. In some cancer cells, NHE1 activity is upregulated and contributes to an alkaline pHi, which is permissive for cell proliferation. Inhibition of NHE1 by EIPA can lead to intracellular acidification, which in turn can suppress the MAPK/ERK pathway, leading to cell cycle arrest. One proposed mechanism involves the upregulation of the cyclin-dependent kinase inhibitor p21.

EIPA's effect on the MAPK/ERK pathway.

EIPA and the STAT3/PD-L1 Axis in Cancer

Recent studies have suggested a link between NHE activity and the immune checkpoint protein PD-L1. The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that can regulate the expression of PD-L1. In some cancer models, inhibition of NHEs by EIPA has been shown to downregulate PD-L1 expression through the inhibition of STAT3 activity. This suggests a potential role for EIPA in modulating the tumor immune microenvironment.

EIPA's impact on the STAT3/PD-L1 axis.

Conclusion

EIPA is an indispensable pharmacological tool for studying the diverse functions of sodium-hydrogen exchangers. Its potent inhibitory activity allows for the investigation of NHE-dependent processes in both normal physiology and disease states. However, researchers must be mindful of its off-target effects and carefully design experiments with appropriate controls. The detailed protocols and signaling pathway diagrams provided in this guide are intended to serve as a valuable resource for scientists and drug development professionals working to unravel the complexities of NHE function and explore their potential as therapeutic targets.

biological role of Na+/H+ exchangers in cells

An In-depth Technical Guide on the Biological Role of Na+/H+ Exchangers in Cells

Introduction

The Sodium-Hydrogen Exchangers (NHEs), a family of integral membrane proteins, are crucial regulators of ion fluxes across cellular membranes.[1] These transporters are part of the Solute Carrier family 9 (SLC9) and mediate the electroneutral exchange of one intracellular proton (H+) for one extracellular sodium ion (Na+).[2][3][4] This fundamental process is vital for a multitude of cellular functions, including the regulation of intracellular pH (pHi), maintenance of cell volume, and control of cell proliferation, migration, and apoptosis.[2][3][5] To date, nine mammalian isoforms (NHE1-NHE9) have been identified, each with distinct tissue distributions, cellular localizations, and physiological roles.[1][6]

The archetypal and most extensively studied isoform, NHE1, is ubiquitously expressed in the plasma membrane of virtually all mammalian cells and is often referred to as a "housekeeping" protein.[1][2] It consists of an N-terminal membrane domain of about 500 amino acids responsible for ion transport and a C-terminal cytosolic regulatory domain of 315 amino acids that is a target for various signaling molecules.[1][4] Dysregulation of NHE activity is implicated in a wide range of pathologies, including cardiovascular diseases, cancer, and gastrointestinal disorders, making these exchangers significant targets for drug development.[5][7][8][9]

Core Biological Functions and Isoform-Specific Roles

The diverse functions of NHEs are largely determined by the specific isoform, its location within the cell, and the cellular context.

Regulation of Intracellular pH (pHi)

The primary and most recognized function of plasma membrane NHEs is to protect the cell from intracellular acidification.[3] By extruding protons in exchange for sodium ions, they facilitate recovery from an acid load, thereby maintaining pHi within the narrow physiological range required for normal enzymatic activity and cellular processes.[10] NHE1, in particular, is a key player in this process in most cell types.[5]

Cell Volume Regulation

NHEs contribute to the regulation of cell volume. Under conditions of osmotic stress that cause cell shrinkage, NHEs can be activated. The resulting influx of Na+ increases intracellular osmolarity, leading to water influx and a restoration of cell volume.[11]

Transepithelial Ion and Fluid Transport

Specific NHE isoforms are critical for vectorial ion transport across epithelial tissues, particularly in the intestine and kidneys.

-

NHE3: Located on the apical membrane of epithelial cells in the small intestine, colon, and renal proximal tubules, NHE3 is the primary transporter responsible for the absorption of dietary sodium.[6][12][13][14] It is responsible for reabsorbing over 50% of the filtered Na+ in the kidney's proximal tubules and plays a major role in Na+ and fluid absorption in the gastrointestinal tract.[12][14][15] Defects in NHE3 can lead to conditions like congenital sodium diarrhea.[12]

-

NHE2 and NHE8: These are also apically expressed isoforms in the intestine and contribute to Na+ absorption and pHi regulation.[6][11]

-

NHE4: This isoform is found in the basolateral membrane of parietal cells in the stomach and is essential for acid secretion.[11]

Cell Proliferation, Migration, and Cancer Progression

NHE1 activity is closely linked to cell proliferation and migration. In cancer cells, NHE1 is often upregulated, leading to a constitutively alkaline intracellular environment and an acidified extracellular microenvironment.[5] This altered pH gradient promotes the activity of metastatic enzymes, cell proliferation, and invasion, making NHE1 a key contributor to tumor progression.[5]

Pathophysiological Roles of Na+/H+ Exchangers

Dysregulation of NHE function is a critical factor in the pathogenesis of several major diseases.

Cardiovascular Disease

NHE1 is the only isoform expressed in the cardiac plasma membrane and is heavily implicated in cardiovascular pathologies.[2][4]

-

Ischemia-Reperfusion Injury: During myocardial ischemia, anaerobic metabolism leads to intracellular acidosis, which strongly activates NHE1.[2] This activation causes a massive influx of Na+, which in turn reverses the action of the Na+/Ca2+ exchanger (NCX), leading to a harmful intracellular Ca2+ overload.[2][16] This calcium overload contributes significantly to cell death and tissue damage upon reperfusion.[2] Preclinical studies have consistently shown that NHE1 inhibitors are cardioprotective when administered during ischemia.[2][17][18]

-

Cardiac Hypertrophy and Heart Failure: Sustained activation of NHE1 is a key downstream event for various hypertrophic stimuli, including angiotensin II and endothelin-1.[2][8] The resulting ionic imbalance is sufficient to trigger hypertrophic signaling pathways, leading to maladaptive cardiac remodeling and, ultimately, heart failure.[7][16] Inhibition of NHE1 has been shown to prevent or regress cardiac hypertrophy in numerous experimental models.[7][8]

Gastrointestinal and Renal Disorders

Given its central role in intestinal and renal sodium transport, NHE3 dysfunction is associated with diseases characterized by defective fluid and electrolyte balance.[12][13] Loss of NHE3 function leads to diarrhea and metabolic acidosis.[12][13]

Regulation of NHE Activity

NHE activity is tightly controlled by a complex network of regulatory mechanisms, ensuring that ion transport is appropriately matched to the physiological needs of the cell.

-

Allosteric Regulation: The primary activating signal for NHEs is intracellular H+. A specific proton-sensing site on the transporter triggers a conformational change that dramatically increases its transport activity in response to acidification.

-

Hormonal and Growth Factor Stimulation: Many hormones, neurotransmitters, and growth factors, such as angiotensin II, endothelin-1, and α-adrenergic agonists, stimulate NHE1 activity.[4][8] This stimulation is a key component of their physiological and pathological effects.

-

Phosphorylation and Signaling Pathways: The C-terminal regulatory domain of NHE1 is a hub for signaling molecules. Activation by growth factors often involves protein kinase-mediated phosphorylation. Key pathways include the ERK1/2 and p90RSK kinases, which directly phosphorylate NHE1 at specific serine residues, leading to its activation. The RhoA/p160ROCK pathway also plays a role in stimulating NHE1 activity.

-

Regulatory Binding Proteins: A host of proteins interact with the cytosolic tail of NHE1 to modulate its activity. These include calmodulin, ezrin/radixin/moesin (ERM) proteins, and calcineurin homologous protein (CHP).[1]

A key signaling pathway leading to the activation of NHE1 is initiated by hypertrophic agents like Angiotensin II (Ang II) and Endothelin-1 (ET-1).

Quantitative Data Summary

The properties of NHE isoforms vary significantly, influencing their physiological roles and susceptibility to pharmacological agents.

Table 1: Major Mammalian Na+/H+ Exchanger Isoforms

| Isoform | Gene (SLC9A) | Primary Tissue Distribution | Subcellular Localization | Key Functions |

| NHE1 | SLC9A1 | Ubiquitous, abundant in myocardium, brain, smooth muscle[1][2][7] | Plasma Membrane (Basolateral in epithelia) | Housekeeping pHi regulation, cell volume control, cell proliferation/migration, cardiac function[2][3][5] |

| NHE2 | SLC9A2 | Intestine, kidney, stomach[6][11] | Plasma Membrane (Apical) | Transepithelial Na+ absorption, gastric acid secretion[6] |

| NHE3 | SLC9A3 | Small intestine, colon, kidney (proximal tubule)[12][13][14] | Plasma Membrane (Apical) | Major route for intestinal and renal Na+ and fluid (re)absorption[6][12][14] |

| NHE4 | SLC9A4 | Stomach, kidney, brain, uterus[11] | Plasma Membrane (Basolateral) | Parietal cell integrity and acid secretion[11] |

| NHE5 | SLC9A5 | Brain, spleen, testes | Recycling Endosomes | Neuronal pH regulation |

| NHE6 | SLC9A6 | Brain, heart, skeletal muscle | Early Endosomes | Organellar pH homeostasis, implicated in neurological disorders |

| NHE8 | SLC9A8 | Kidney, liver, intestine, testes[11] | Plasma Membrane (Apical), Intracellular vesicles | Renal and intestinal Na+ absorption[11] |

Table 2: Pharmacological Inhibitors of Na+/H+ Exchangers

| Inhibitor | Selectivity | IC50 Values (approximate) | Key Clinical/Experimental Use |

| Amiloride | Non-selective (NHEs, ENaC, Na+/Ca2+ exchanger)[2][19] | NHE1: ~10-50 µM | Diuretic; experimental tool[4][19] |

| EIPA | More potent than Amiloride, still relatively non-selective[2][19] | NHE1: ~30 nM | Experimental tool |

| Cariporide | Selective for NHE1 > NHE2/3[2][19] | NHE1: ~0.1-1 µM | Investigated for cardioprotection in clinical trials[2][18][19] |

| Eniporide | Selective for NHE1[2][19] | NHE1: ~0.1 µM | Investigated for cardioprotection in clinical trials[2][18][19] |

| Zoniporide | Selective for NHE1[2][19] | NHE1: ~10 nM | Preclinical studies for cardioprotection |

| Tenapanor | Selective for NHE3[11] | NHE3: ~10-20 nM | Approved for IBS-C and reducing serum phosphorus in CKD patients |

Experimental Protocols for Studying NHE Activity

Assessing the function of Na+/H+ exchangers is fundamental to understanding their role in physiology and disease. The most common method involves monitoring the recovery of intracellular pH following an induced acid load.

Detailed Protocol: Measurement of Na+-Dependent pHi Recovery using BCECF

This method utilizes the pH-sensitive fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) to measure NHE activity.

1. Principle: Cells are loaded with the acetoxymethyl ester form of the dye (BCECF-AM), a membrane-permeant precursor.[20] Inside the cell, esterases cleave the AM group, trapping the fluorescent BCECF indicator in the cytoplasm. BCECF exhibits pH-dependent fluorescence, with an excitation peak that shifts with proton concentration. By measuring the ratio of fluorescence intensity at two different excitation wavelengths (e.g., 488 nm and 445 nm), a ratiometric, quantitative measurement of pHi can be obtained that is independent of dye concentration.[21][22] NHE activity is measured as the rate of pHi recovery after an acid load, which is dependent on the presence of extracellular Na+.

2. Reagents and Buffers:

-

BCECF-AM (e.g., from ThermoFisher Scientific)

-

HEPES-buffered saline (HBS): 135 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 0.5 mM MgCl2, 5.5 mM Glucose, 20 mM HEPES, pH adjusted to 7.4.[21]

-

Na+-free HBS: Substitute NaCl and NaH2PO4 with N-methyl-D-glucamine (NMDG)-Cl and KH2PO4, respectively.

-

Acid-loading solution (NH4Cl prepulse): HBS containing 20 mM NH4Cl.

-

Calibration Buffers: High K+ buffer (e.g., 140 mM KCl, 0.5 mM MgCl2, 20 mM pH buffer) adjusted to various pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) using buffers like MES and HEPES.[21]

-

Nigericin (H+/K+ ionophore) for calibration.[21]

3. Equipment:

-

Fluorescence microscope or plate reader capable of dual-excitation ratiometric imaging.

-

Perfusion system for rapid buffer exchange.

-

Cell culture incubator and supplies.

-

Cells of interest grown on glass coverslips or in microplates.

4. Step-by-Step Procedure:

-

Cell Culture: Plate cells on glass coverslips 24-48 hours prior to the experiment to achieve 60-80% confluency.

-

Dye Loading: Incubate cells with 5-10 µM BCECF-AM in HBS for 30-60 minutes at 37°C.[20][21]

-

Washing: Wash the cells twice with HBS to remove extracellular dye.

-

Baseline Measurement: Mount the coverslip onto the microscope stage with a perfusion chamber. Perfuse with HBS and record the baseline fluorescence ratio (F488/F445) for 2-5 minutes.

-

Acid Loading: Induce an intracellular acid load by perfusing the cells with the NH4Cl solution for 5 minutes, followed by a switch to Na+-free HBS. This "prepulse technique" causes a rapid and significant drop in pHi.

-

Measuring pHi Recovery: To measure NHE activity, switch the perfusion from Na+-free HBS back to the standard Na+-containing HBS. The Na+/H+ exchanger will activate, leading to a recovery of pHi back towards baseline. Record the fluorescence ratio continuously during this period.

-

Control: To confirm the activity is due to NHE, repeat the experiment in the presence of a specific inhibitor like cariporide or in the continued absence of extracellular Na+. No significant pHi recovery should be observed.

-

Calibration: At the end of each experiment, perfuse the cells with high-K+ calibration buffers of known pH values in the presence of 10 µM nigericin. This collapses the pH gradient across the membrane, allowing the intracellular and extracellular pH to equilibrate.[21] A calibration curve is generated by plotting the known pH values against the measured fluorescence ratios.

-

Data Analysis: Convert the experimental fluorescence ratio data into pHi values using the calibration curve. Calculate the initial rate of pHi recovery (dpHi/dt) from the linear portion of the recovery phase. This rate is a direct measure of NHE activity.

The workflow for this experiment can be visualized as a series of sequential steps from preparation to final data analysis.

NHEs as Therapeutic Targets

The integral role of NHEs, particularly NHE1 and NHE3, in major diseases has made them attractive targets for pharmacological intervention.

-

NHE1 Inhibitors in Cardiology: Extensive preclinical data demonstrated significant cardioprotective effects of NHE1 inhibitors like cariporide and eniporide.[2][18][19] However, large-scale clinical trials in the context of acute myocardial infarction and coronary artery bypass surgery yielded mixed or disappointing results.[17][18] Potential reasons for this translational failure include issues with drug dosage, the timing of administration (benefit is greatest when the inhibitor is present during ischemia), and patient heterogeneity.[2][17] Despite these setbacks, the strong biological rationale suggests that NHE1 inhibition could still be a viable strategy, perhaps with novel compounds or in different clinical settings like chronic heart failure or Duchenne Muscular Dystrophy-associated cardiomyopathy.[2][23]

-

NHE3 Inhibitors in GI and Renal Disease: The development of the minimally-absorbed, selective NHE3 inhibitor Tenapanor represents a successful clinical application. By inhibiting intestinal NHE3, Tenapanor reduces sodium absorption, leading to increased water content in the stool. This mechanism is effective for treating irritable bowel syndrome with constipation (IBS-C). It also reduces sodium-dependent phosphate absorption, providing a novel mechanism for managing hyperphosphatemia in patients with chronic kidney disease on dialysis.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Na+/H+ Exchanger 1, a Potential Therapeutic Drug Target for Cardiac Hypertrophy and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Involvement of Signaling Molecules on Na+/H+ Exchanger-1 Activity in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Remaining Conundrum of the Role of the Na+/H+ Exchanger Isoform 1 (NHE1) in Cardiac Physiology and Pathology: Can It Be Rectified? [imrpress.com]

- 5. Frontiers | (Patho-)Physiology of Na+/H+ Exchangers (NHEs) in the Digestive System [frontiersin.org]

- 6. Mechanisms of the Regulation of the Intestinal Na+/H+Exchanger NHE3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of NHE-1 in myocardial hypertrophy and remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. What are Sodium-hydrogen exchangers modulators and how do they work? [synapse.patsnap.com]

- 10. m.youtube.com [m.youtube.com]

- 11. The Role of Plasma Membrane Sodium/Hydrogen Exchangers in Gastrointestinal Functions: Proliferation and Differentiation… [ouci.dntb.gov.ua]

- 12. Role of NHE3 in the Intestine and Thick Ascending Limb of the Kidneys - ProQuest [proquest.com]

- 13. Renal and intestinal absorptive defects in mice lacking the NHE3 Na+/H+ exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Na+/H+ Exchanger 3 in the Intestines and the Proximal Tubule of the Kidney: Localization, Physiological Function, and Key Roles in Angiotensin II-Induced Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ahajournals.org [ahajournals.org]

- 17. Why did the NHE inhibitor clinical trials fail? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Na(+)/H(+) exchange inhibitors for cardioprotective therapy: progress, problems and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. An overview of inhibitors of Na(+)/H(+) exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. frontiersin.org [frontiersin.org]

- 21. Intracellular pH (pHi) [bio-protocol.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]

EIPA's Impact on Intracellular pH: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the effects of 5-(N-ethyl-N-isopropyl)amiloride (EIPA) on intracellular pH (pHi) regulation. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways.

Core Mechanism of Action: Inhibition of the Na+/H+ Exchanger

EIPA is a potent inhibitor of the plasma membrane Na+/H+ exchanger (NHE), a crucial transporter responsible for maintaining pHi by extruding protons from the cell in exchange for sodium ions.[1][2] By blocking this exchange, EIPA induces a dose-dependent decrease in intracellular pH, leading to cellular acidification.[2] This targeted disruption of pHi homeostasis has significant implications for a multitude of cellular processes, including proliferation, viability, and signal transduction.

The primary target of EIPA is the ubiquitously expressed NHE1 isoform, which plays a central role in pHi regulation in most mammalian cells.[3] However, EIPA also exhibits inhibitory activity against other NHE isoforms, albeit with varying potencies.

Quantitative Impact of EIPA on Intracellular pH and Cell Viability

The following tables summarize the quantitative effects of EIPA on key cellular parameters, providing a comparative overview for experimental design and data interpretation.

Table 1: EIPA-Induced Changes in Intracellular pH

| Cell Line | EIPA Concentration (µM) | Baseline pHi | pHi after EIPA Treatment | Reference |

| C7-MDCK | 20 | 7.22 | 7.03 | [2] |

| MCF10A | 25 | 7.28 | 7.16 |

Table 2: Inhibitory Concentration (IC50) of EIPA on NHE Isoforms

| NHE Isoform | Species | IC50 (µM) | Reference |

| NHE2 | Dogfish | 4.8 | |

| NHE3 | Dogfish | 24 |

Note: Data on human NHE isoforms is limited in the reviewed literature.

Table 3: Effect of EIPA on Cell Viability and Proliferation

| Cell Line | EIPA Concentration (µM) | Effect | Reference |

| T84 (Colon Cancer) | 25 | Complete inhibition of NHE activity | |

| Rabbit Smooth Muscle Cells | 10-80 | Reduced DNA synthesis, cell number, and mitochondrial respiration |

Experimental Protocols

Measurement of Intracellular pH using BCECF-AM

This protocol outlines the use of the pH-sensitive fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM) to measure EIPA-induced changes in pHi.

Materials:

-

BCECF-AM stock solution (e.g., 1 mM in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

EIPA stock solution (in DMSO or ethanol)

-

Nigericin and Valinomycin (for calibration)

-

Calibration buffers of known pH

-

Fluorescence plate reader or microscope with appropriate filters (Excitation: ~490 nm and ~440 nm; Emission: ~535 nm)

Procedure:

-

Cell Seeding: Plate cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

-

Dye Loading:

-

Wash cells once with HBSS.

-

Incubate cells with BCECF-AM loading solution (e.g., 1-5 µM in HBSS) for 30-60 minutes at 37°C in the dark.

-

Wash cells twice with HBSS to remove extracellular dye.

-

-

EIPA Treatment:

-

Add HBSS containing the desired concentration of EIPA or vehicle control to the cells.

-

Incubate for the desired time period.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity at the two excitation wavelengths (~490 nm and ~440 nm) and the emission wavelength (~535 nm).

-

Calculate the ratio of the fluorescence intensities (490 nm / 440 nm).

-

-

Calibration:

-

At the end of the experiment, incubate cells in calibration buffers of known pH containing nigericin (a K+/H+ ionophore) and valinomycin (a K+ ionophore) to equilibrate intracellular and extracellular pH.

-

Measure the fluorescence ratio at each pH to generate a calibration curve.

-

-

Data Analysis:

-

Convert the experimental fluorescence ratios to pHi values using the calibration curve.

-

Assessment of Cell Viability using the MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of EIPA on cell viability.

Materials:

-

MTT solution (e.g., 5 mg/mL in PBS)

-

Cell culture medium

-

EIPA stock solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plate reader (absorbance at ~570 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to attach.

-

EIPA Treatment: Treat cells with various concentrations of EIPA or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Incubation:

-

Remove the treatment medium.

-

Add MTT solution (diluted in serum-free medium) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Carefully remove the MTT solution.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at ~570 nm using a plate reader.

-

Data Analysis:

-

Subtract the background absorbance (wells with no cells).

-

Express the viability of treated cells as a percentage of the vehicle-treated control cells.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by EIPA and the general workflow for investigating its effects.

References

- 1. Protocol to record and quantify the intracellular pH in contracting cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous pH Measurement in Endocytic and Cytosolic Compartments in Living Cells using Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of intracellular pH using flow cytometry with carboxy-SNARF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Macropinocytosis: A Core Mechanism for Cellular Ingestion and its Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Macropinocytosis is an evolutionarily conserved, clathrin-independent endocytic process responsible for the non-selective bulk uptake of extracellular fluid and its solutes.[1][2] This process is initiated by extensive plasma membrane remodeling, leading to the formation of large, irregular endocytic vesicles known as macropinosomes (0.2–5 µm in diameter).[3] Unlike receptor-mediated endocytosis, macropinocytosis provides a mechanism for cells to internalize significant volumes of the extracellular environment, playing critical roles in nutrient acquisition, immune surveillance, and cellular metabolism.[1][4]

Notably, this pathway is often hyperactivated in cancer cells, particularly those with oncogenic RAS mutations, where it serves as a crucial nutrient-scavenging mechanism to fuel cell survival and proliferation under nutrient-deprived conditions.[2][5][6] This dependency presents a unique vulnerability that can be exploited for therapeutic intervention. This guide provides a comprehensive overview of the molecular machinery governing macropinocytosis, its diverse functions, detailed experimental protocols for its study, and its potential as a target in drug development.

The Core Mechanism of Macropinocytosis

The formation of a macropinosome is a dynamic, multi-step process driven by the coordinated action of signaling proteins and the actin cytoskeleton. The primary stages include:

-

Initiation and Membrane Ruffling: The process begins with localized, actin-driven protrusions of the plasma membrane, forming structures known as ruffles.[7] This is often triggered by external signals like growth factors or internal cues such as nutrient stress.[7]

-

Cup Formation: These ruffles can extend and curve to form cup-shaped structures, which are the precursors to macropinosomes.[6]

-

Vesicle Closure (Fission): The tips of the ruffles fuse, enclosing a volume of extracellular fluid to form a nascent macropinosome. This fission event is distinct from dynamin-mediated scission seen in other endocytic pathways.[3]

-

Macropinosome Maturation and Trafficking: Once internalized, the macropinosome undergoes a maturation process, acquiring endosomal markers like Rab5.[3] Its ultimate fate can be recycling back to the plasma membrane or fusion with lysosomes for the degradation of its contents.[7]

Key Signaling Pathways in Macropinocytosis

The intricate orchestration of macropinocytosis is governed by a complex network of signaling pathways. The Ras superfamily of small GTPases, phosphoinositide 3-kinases (PI3Ks), and their downstream effectors are central to this regulation.

The Ras/PI3K/Rac Axis

A pivotal regulatory pathway in macropinocytosis involves the sequential activation of Ras, PI3K, and Rac.[7] Oncogenic mutations in Ras or the loss of the PI3K inhibitor PTEN can lead to constitutive activation of this pathway and, consequently, elevated levels of macropinocytosis.[3]

-

Ras Activation: Growth factor stimulation of receptor tyrosine kinases (RTKs) or oncogenic mutations lead to the activation of Ras GTPases (e.g., K-Ras, H-Ras) at the plasma membrane.[3][5]

-

PI3K Recruitment and PIP3 Production: Activated Ras recruits and activates Class I PI3Ks, which phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3] PIP3 acts as a crucial second messenger, accumulating at the sites of membrane ruffling.

-

Rac1 Activation: PIP3 serves as a docking site for Guanine Nucleotide Exchange Factors (GEFs), such as TIAM1 and DOCK1, which in turn activate the Rho-family GTPase Rac1.[3] Activated Rac1 is a master organizer of the actin cytoskeleton.

Rac1 Effectors: The SCAR/WAVE and PAK1 Pathways

Activated Rac1 orchestrates actin dynamics through multiple downstream effectors, primarily the SCAR/WAVE complex and p21-activated kinase 1 (PAK1).

-

SCAR/WAVE Complex: Rac1 activation leads to the recruitment and activation of the SCAR/WAVE complex at the leading edge of membrane ruffles.[8][9] This complex, in turn, activates the Arp2/3 complex, which is essential for nucleating the branched actin networks that drive membrane protrusion.[10] Deletion of the SCAR/WAVE complex can have a substantial negative effect on macropinocytosis.[11]

-

PAK1 (p21-activated kinase 1): PAK1 is a serine/threonine kinase that is a direct target of activated Rac1 and Cdc42.[12][13] PAK1 activity is required for growth factor-stimulated macropinocytosis.[3][12][13] It contributes to the process by phosphorylating various substrates involved in cytoskeletal organization and vesicle fission, such as CtBP1/BARS, which is required for the sealing of macropinocytic vesicles.[3][14]

Functions of Macropinocytosis

Nutrient Scavenging in Cancer

In the nutrient-poor microenvironment of a tumor, cancer cells, particularly those with RAS mutations, hijack macropinocytosis to survive.[2] They internalize extracellular proteins like albumin, which are then degraded in lysosomes to provide essential amino acids, such as glutamine, fueling metabolic pathways and supporting cell proliferation.[2][6] This process allows tumor cells to sustain their growth and biosynthetic needs under conditions of nutritional stress.[1] Furthermore, the uptake of extracellular ATP via macropinocytosis can provide an important energy source for tumor cells.[1][2]

Role in the Immune System

Macropinocytosis is a key mechanism for antigen uptake by professional antigen-presenting cells (APCs) like dendritic cells (DCs) and macrophages.[4][15]

-

Antigen Presentation: DCs constitutively use macropinocytosis to non-specifically sample the extracellular environment for soluble antigens.[15][16] These internalized antigens are processed in the endo-lysosomal pathway and loaded onto MHC class II molecules for presentation to CD4+ T cells, thereby initiating an adaptive immune response.[15][17]

-

Immune Evasion in Cancer: Conversely, cancer cells can exploit macropinocytosis for immune evasion. By internalizing and degrading extracellular proteins, they can generate immunosuppressive metabolites.[1] Additionally, activation of the mTOR signaling pathway via macropinocytosis can promote the expression of PD-L1, inhibiting T cell function.[1]

Experimental Protocols to Study Macropinocytosis

Quantifying macropinocytotic activity is essential for its study. The most common method involves measuring the uptake of fluorescently labeled, high-molecular-weight (HMW) dextran.

Dextran Uptake Assay for Quantification

HMW dextran (≥70 kDa) is used as a specific marker for macropinocytosis because it is too large to be internalized by smaller endocytic vesicles like those involved in clathrin-mediated endocytosis.[4][18] The protocol below is a generalized procedure for an image-based assay.

Detailed Methodology:

-

Cell Seeding: Plate cells on glass coverslips in a 12- or 24-well plate. Allow cells to adhere and grow to the desired confluency (e.g., ~75%).

-

Serum Starvation (Optional): To assess basal macropinocytosis levels independent of growth factor stimulation, remove the complete growth media and incubate cells in serum-free media for 12-16 hours.[19]

-

Dextran Incubation:

-

Prepare a working solution of lysine-fixable, fluorescently-labeled 70 kDa dextran (e.g., TMR-Dextran) at a concentration of 0.2-1.0 mg/mL in serum-free medium.[18][19]

-

Aspirate the medium from the cells and replace it with the dextran-containing medium.

-

Incubate the cells at 37°C in a CO2 incubator for a defined period (e.g., 30 minutes).[19][20]

-

-

Stopping Uptake and Washing:

-

Cell Fixation:

-

Fix the cells by adding 4% paraformaldehyde (PFA) in PBS and incubating at room temperature for 15-20 minutes.

-

Wash the cells three times with PBS.

-

-

Staining and Mounting:

-

(Optional) Permeabilize cells with 0.1% Triton X-100 for 5 minutes for subsequent antibody staining.

-

Stain nuclei with a DNA dye like Hoechst or DAPI.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

-

Image Acquisition and Analysis:

-

Acquire images using a fluorescence or confocal microscope. Capture multiple random fields of view for each condition.

-

Quantify the macropinocytic index by measuring the total integrated fluorescence intensity of dextran-positive puncta per cell or the number/area of vesicles per cell using image analysis software (e.g., ImageJ/Fiji).[18]

-

Pharmacological Inhibition of Macropinocytosis

The reliance of certain diseases, particularly cancer, on macropinocytosis makes its pharmacological inhibition a promising therapeutic strategy. Several small molecules have been identified that block macropinocytosis by targeting different components of its regulatory machinery.

| Inhibitor | Molecular Target(s) | Reported IC₅₀ | Notes |

| Amiloride / EIPA | Na+/H+ Exchanger (NHE1) | ~1.5 µM (EIPA) | Lowers submembranous pH, which inhibits Rac1 and Cdc42 activation.[3] |

| Wortmannin / LY294002 | PI3-Kinases (Class I) | Varies | Broadly blocks PI3K signaling, affecting macropinocytosis and other cellular processes.[21] |

| Imipramine | Unknown (downstream of PI3K) | ≤ 131 nM | Potently inhibits macropinocytosis without significant cytotoxicity or effects on other endocytic pathways.[21] |

| Phenoxybenzamine | Unknown | ≤ 131 nM | Inhibits macropinocytosis without significant cytotoxicity.[21] |

| Vinblastine | Microtubules | N/A | Inhibitory effect suggests a role for microtubule-mediated transport in macropinocytosis.[21] |

| Cytochalasin D | Actin Polymerization | N/A | Broadly inhibits actin-dependent processes, including membrane ruffling.[21] |

Conclusion and Future Perspectives

Macropinocytosis is a fundamental cellular process with far-reaching implications in both health and disease. Its role as a nutrient uptake pathway in cancer has brought it to the forefront of cancer metabolism research, positioning it as a compelling target for novel therapeutic strategies.[2] Furthermore, its integral function in antigen presentation highlights its importance in immunology and vaccine development.

Future research will likely focus on elucidating the context-specific regulation of macropinocytosis, identifying more specific and potent inhibitors, and exploring how this pathway can be harnessed for targeted drug delivery into cancer cells. A deeper understanding of the intricate signaling networks that govern macropinosome formation and fate will undoubtedly open new avenues for therapeutic intervention in cancer, infectious diseases, and beyond.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Macropinocytosis: A Metabolic Adaptation to Nutrient Stress in Cancer [frontiersin.org]

- 3. portlandpress.com [portlandpress.com]

- 4. Frontiers | Macropinocytosis: New Insights Into Its Underappreciated Role in Innate Immune Cell Surveillance [frontiersin.org]

- 5. Frontiers | The Dual Role of Macropinocytosis in Cancers: Promoting Growth and Inducing Methuosis to Participate in Anticancer Therapies as Targets [frontiersin.org]

- 6. The Role and Therapeutic Potential of Macropinocytosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Leep1 interacts with PIP3 and the Scar/WAVE complex to regulate cell migration and macropinocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ias.ac.in [ias.ac.in]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Regulation of Macropinocytosis by p21-activated Kinase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. profiles.foxchase.org [profiles.foxchase.org]

- 14. The closure of Pak1-dependent macropinosomes requires the phosphorylation of CtBP1/BARS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Macropinocytosis in phagocytes: regulation of MHC class-II-restricted antigen presentation in dendritic cells [frontiersin.org]

- 16. Macropinocytosis in phagocytes: regulation of MHC class-II-restricted antigen presentation in dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibition of macropinocytosis blocks antigen presentation of type II collagen in vitro and in vivo in HLA-DR1 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Image-based Quantification of Macropinocytosis Using Dextran Uptake into Cultured Cells [en.bio-protocol.org]

- 19. Determining the macropinocytic index of cancer cells through a quantitative image-based assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Image-based Quantification of Macropinocytosis Using Dextran Uptake into Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Identification of novel macropinocytosis inhibitors using a rational screen of Food and Drug Administration‐approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

EIPA as a TRPP3 Channel Blocker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Polycystin 3 (TRPP3), also known as PKD2L1, is a non-selective cation channel that is permeable to Ca²⁺, Na⁺, and K⁺.[1] It is activated by increases in intracellular calcium and protons.[2] TRPP3 is widely expressed in various tissues, including the brain, heart, kidney, and testis.[1] This channel has been implicated in several physiological processes, including sour taste sensation and hedgehog signaling.[2][3] Given its diverse physiological roles, the identification and characterization of selective TRPP3 modulators are of significant interest for basic research and potential therapeutic applications.

This technical guide focuses on the pharmacological agent 5-(N-ethyl-N-isopropyl)amiloride (EIPA) as a blocker of the TRPP3 channel. EIPA is a potent analog of the diuretic amiloride and is well-known for its inhibitory effects on Na⁺/H⁺ exchangers.[4] However, research has demonstrated that EIPA also effectively blocks TRPP3 channel activity. This document provides a comprehensive overview of the quantitative data supporting this blockade, detailed experimental protocols for studying EIPA's effects on TRPP3, and visual representations of the relevant pathways and experimental workflows.

Mechanism of Action

EIPA's inhibitory effect on TRPP3 channels has been characterized primarily through electrophysiological studies. The primary mechanism of action is a direct channel block, leading to a reduction in ion flux. Specifically, studies have shown that amiloride analogs, including EIPA, decrease the open probability and mean open time of the TRPP3 channel.[1][5] Importantly, these blockers do not alter the single-channel conductance, indicating that they do not affect the pore's ability to conduct ions when it is open, but rather reduce the likelihood and duration of the open state.[1][5]

Further research suggests that EIPA and other amiloride analogs may compete for the same binding site as other organic cation inhibitors, such as tetrapentylammonium, on the TRPP3 channel.[1][5] This suggests a common binding pocket for these structurally diverse inhibitors.

It is also important to note that EIPA's well-documented inhibition of Na⁺/H⁺ exchangers can lead to a decrease in intracellular pH (pHi).[4] While the direct blocking effect on the TRPP3 channel is the primary mechanism of inhibition observed in electrophysiology experiments, alterations in pHi could indirectly influence TRPP3 activity in a cellular context, as the channel is known to be modulated by protons.

Quantitative Data: Inhibition of TRPP3 by Amiloride Analogs

The inhibitory potency of EIPA and other amiloride analogs on TRPP3 channels has been quantified using two-microelectrode voltage-clamp experiments in Xenopus laevis oocytes expressing the channel. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

| Compound | IC₅₀ (µM) | Order of Potency |

| Phenamil | 0.14 | 1 |

| Benzamil | 1.1 | 2 |

| EIPA | 10.5 | 3 |

| Amiloride | 143 | 4 |

Data sourced from two-microelectrode voltage clamp experiments on TRPP3-mediated Ca²⁺-activated currents.[1][5]

The data indicates a clear structure-activity relationship, with the potency of inhibition positively correlating with the size of the inhibitor molecule.[1][5]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize EIPA as a TRPP3 channel blocker.

Two-Microelectrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This technique is used to measure whole-cell currents in oocytes expressing TRPP3 channels and to determine the dose-response relationship for inhibitors like EIPA.

a. Oocyte Preparation and cRNA Injection:

-

Harvest stage V-VI oocytes from adult female Xenopus laevis.

-

Treat the oocytes with collagenase to defolliculate them.

-

Inject each oocyte with cRNA encoding human TRPP3.

-

Incubate the oocytes at 18°C for 2-5 days to allow for channel expression.

b. Electrophysiological Recording:

-

Place a TRPP3-expressing oocyte in a recording chamber continuously perfused with a standard bath solution (e.g., ND96 solution containing 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, and 5 mM HEPES, pH 7.4).

-

Impale the oocyte with two glass microelectrodes (0.5-5 MΩ resistance) filled with 3 M KCl.

-

Clamp the membrane potential at a holding potential, typically -50 mV or -60 mV.

-

To elicit TRPP3 currents, apply a Ca²⁺-containing solution (e.g., standard bath solution with 5 mM CaCl₂).

-

To test the effect of EIPA, perfuse the bath with solutions containing varying concentrations of EIPA and measure the resulting inhibition of the Ca²⁺-activated current.

-

A voltage ramp protocol (e.g., from -100 mV to +60 mV over 200 ms) can be used to determine the current-voltage (I-V) relationship.

c. Data Analysis:

-

Measure the peak current amplitude in the presence and absence of EIPA.

-

Calculate the percentage of inhibition for each concentration of EIPA.

-

Fit the concentration-response data to the Hill equation to determine the IC₅₀ value.

Cell-Attached Patch Clamping

This technique allows for the measurement of single-channel currents to determine how EIPA affects the gating properties of individual TRPP3 channels.

a. Pipette and Solution Preparation:

-

Pull borosilicate glass capillaries to create patch pipettes with a resistance of 3-8 MΩ.

-

Fire-polish the pipette tips to ensure a smooth surface for sealing.

-

Fill the pipette with a solution appropriate for recording cation channel currents (e.g., containing 110 mM KCl, 13 mM KOH, and 10 mM HEPES, pH 7.4).[5]

b. Recording Procedure:

-

Use a micromanipulator to gently press the pipette tip against the membrane of a Xenopus oocyte expressing TRPP3.

-

Apply light suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

-

Record single-channel currents at a fixed membrane potential.

-

Apply EIPA to the bath solution (as it is membrane permeable) or include it in the pipette solution to observe its effect on single-channel activity.

c. Data Analysis:

-

Analyze the single-channel recordings to determine the open probability (Po), mean open time, and single-channel conductance.

-

Compare these parameters in the presence and absence of EIPA to understand its mechanism of channel blockade.

Radiolabeled ⁴⁵Ca²⁺ Uptake Assay

This assay provides a functional measure of ion transport through TRPP3 channels and its inhibition by EIPA.

a. Cell Preparation:

-

Use a suitable cell line (e.g., HEK293T) transiently or stably expressing TRPP3.

-

Plate the cells in a multi-well format.

b. Uptake Experiment:

-